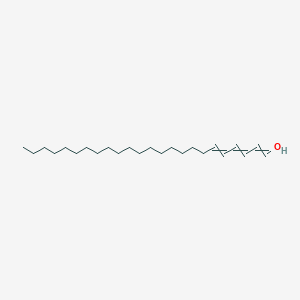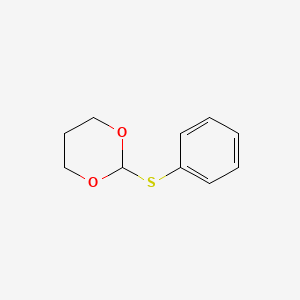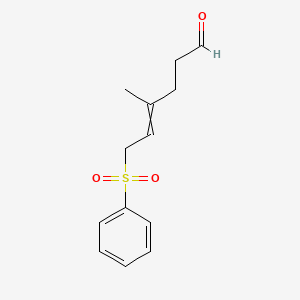![molecular formula C16H17NO3 B14304074 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide CAS No. 112356-53-3](/img/structure/B14304074.png)
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C16H17NO3. It is known for its unique structure, which includes a benzamide core substituted with a hydroxy group and a methoxyphenyl ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and mild, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale amide synthesis can be applied. These methods often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
- 2-Hydroxy-N-(4-methylphenyl)benzamide
- N-(4-methoxyphenyl)-N-(2-propynyl)benzamide
Uniqueness
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
112356-53-3 |
|---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17NO3/c1-20-13-8-6-12(7-9-13)10-11-17-16(19)14-4-2-3-5-15(14)18/h2-9,18H,10-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
RZZOZECFGLWGQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
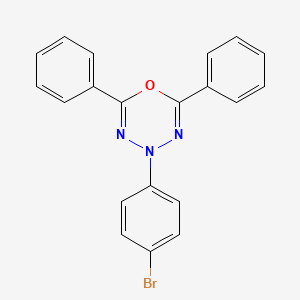
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
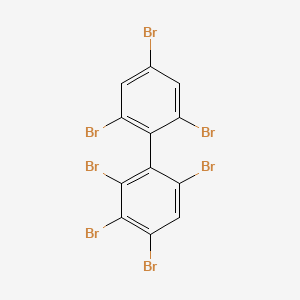
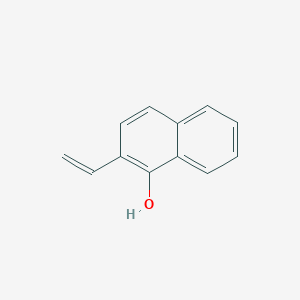

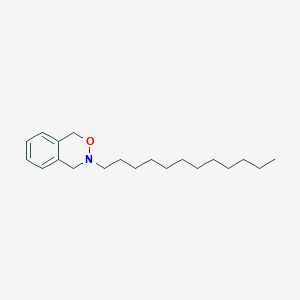
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
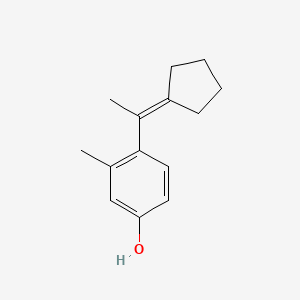
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
